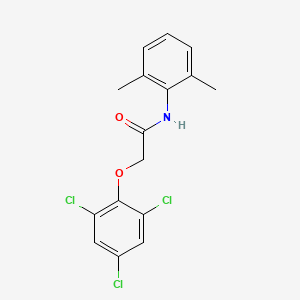
alpha-Cyano-2,4-dimethoxycinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyano-2,4-dimethoxycinnamamide is an organic compound with the molecular formula C12H12N2O3 It is a derivative of cinnamic acid, characterized by the presence of cyano and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-2,4-dimethoxycinnamamide typically involves the reaction of 2,4-dimethoxycinnamic acid with a cyano group donor, such as cyanogen bromide, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyano-2,4-dimethoxycinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Alpha-Cyano-2,4-dimethoxycinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Cyano-2,4-dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Alpha-Cyano-2,4-dimethoxycinnamamide can be compared with other similar compounds, such as:
- Alpha-Cyano-4-methoxycinnamamide
- Alpha-Cyano-2-methoxycinnamamide
- Alpha-Cyano-3,4-dimethoxycinnamamide
These compounds share similar structural features but differ in the position and number of methoxy groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
116374-02-8 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15) |
InChI Key |
WPPQGZFEWZSGOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
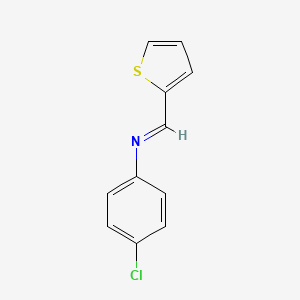
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)

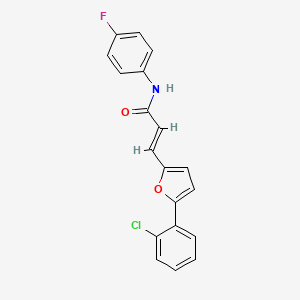
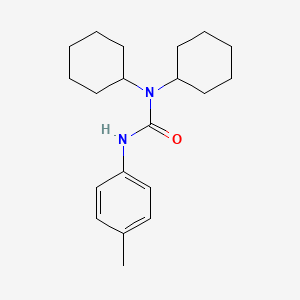
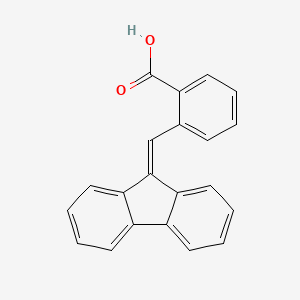

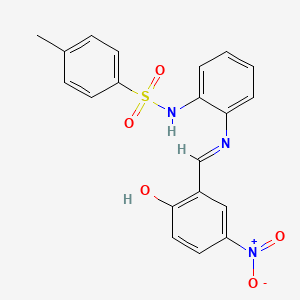
![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)

